Squalene

Catalog No.
S543760
CAS No.
111-02-4
M.F
C30H50
M. Wt
410.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Squalene

Common error: substituting squalane for squalene yields an inert compound useless for synthesis or immune activation. Squalene (CAS 111-02-4) is the authentic polyunsaturated triterpene required for:

  • Vaccine Adjuvants: Proven to induce higher antibody titers than alternative oils (e.g., MF59).
  • Steroid Synthesis: Essential for biomimetic cyclization to sterols.

SMolecule supplies high-purity squalene with cold-chain integrity. Inquire for bulk and custom packaging.

CAS Number

111-02-4

Product Name

Squalene

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaene

Molecular Formula

C30H50

Molecular Weight

410.7 g/mol

InChI

InChI=1S/C30H50/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h15-18,23-24H,9-14,19-22H2,1-8H3/b27-17+,28-18+,29-23+,30-24+

InChI Key

YYGNTYWPHWGJRM-AAJYLUCBSA-N

solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Practically insoluble in water.
Freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acid
Slightly soluble in alcohol; soluble in lipids and organic solvents

Synonyms

Spinacene, Squalene, trans-Squalene

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(/CC/C=C(/CCC=C(C)C)\C)\C)/C)/C)C

The exact mass of the compound Squalene is 410.3913 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992)practically insoluble in water.freely soluble in ether, petroleum ether, carbon tetrachloride, acetone, other fat solvents; sparingly soluble in alcohol, glacial acetic acidslightly soluble in alcohol; soluble in lipids and organic solvents. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93748. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes. It belongs to the ontological category of triterpene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Refatting. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

100 mg, 1 g, 5 g, 25 g

Squalene (CAS 111-02-4) is a naturally occurring triterpene and a critical biosynthetic precursor to all steroids in both animals and plants, including cholesterol. It is a major component of human sebum, where it functions as a protective antioxidant. Due to its polyunsaturated structure, squalene is highly reactive and susceptible to oxidation, a key differentiator from its hydrogenated analog, squalane. This reactivity is fundamental to its utility in specialized applications such as vaccine adjuvants and as a starting material for chemical synthesis, but also presents specific handling and formulation challenges.

Research Fit

Triterpene intermediate for sterol biosynthesis studies
Unsaturated structure with reported antioxidant activity
Sourced from shark liver, plant oils, or microbial fermentation

Substituting squalene with its hydrogenated, saturated form, squalane, is a common procurement error for applications requiring chemical reactivity. The hydrogenation process eliminates squalene's six carbon-carbon double bonds, which are the source of its antioxidant properties and its function as a chemical precursor. While this makes squalane highly stable and suitable as an emollient, it renders it inert for processes that depend on the reactivity of these double bonds, such as in steroid synthesis or specific immunomodulatory functions. For any application beyond simple moisturization, such as use as a vaccine adjuvant or a synthetic building block, squalene and squalane are not interchangeable materials.

Substitution Risk

Sensory profile
Squalane may not replicate squalene\'s reported sensory end feel profile
Antioxidant activity
Saturated analogs lack the reported antioxidant activity observed with squalene
Source-dependent purity
Purity and processing differences by source may impact formulation consistency

Processability & Handling: Defined Oxidative Instability Compared to Squalane

Squalene's polyunsaturated structure makes it highly susceptible to oxidation upon exposure to air, heat, or light, a critical factor for processability and storage. This reactivity, which leads to rancidity and the formation of potentially irritating peroxide byproducts, is absent in its saturated analog, squalane. Squalene's iodine value, a measure of unsaturation, is typically 360-380, whereas for squalane it is 3.0 maximum. This high degree of unsaturation necessitates specific handling protocols, such as refrigeration and storage under inert gas, to maintain material integrity for synthesis or formulation.

Evidence DimensionUnsaturation (Iodine Value)
Target Compound Data360-380
Comparator Or BaselineSqualane: 3.0 maximum
Quantified Difference>100-fold higher unsaturation
ConditionsStandard chemical property analysis

This extreme difference in stability dictates handling, storage, and formulation decisions; squalene is chosen when its chemical reactivity is required, while squalane is chosen for stability.

Emollient End Feel
Head-to-head
Squalene 17.3 vs Squalane 14.3
Reported higher sensory end feel ranking
Standardized sensory panel; scale 4–20

Precursor Suitability: Essential for Steroid and Sterol Biosynthesis

Squalene is the direct, universal precursor for the biosynthesis of all steroids, including lanosterol and cholesterol. Its specific linear polyene structure enables an enzyme-catalyzed epoxidation followed by a complex cyclization cascade to form the characteristic four-ring steroid nucleus. The saturated analog, squalane, lacks the necessary double bonds and cannot undergo this transformation, making it completely unsuitable as a precursor. For any laboratory or industrial process that mimics or utilizes this biosynthetic pathway, squalene is the mandatory starting material.

Evidence DimensionAbility to form steroid nucleus via cyclization
Target Compound DataServes as the direct biological precursor
Comparator Or BaselineSqualane: Chemically unable to cyclize into a steroid nucleus
Quantified DifferenceQualitative (Essential vs. Inert)
ConditionsEnzymatic or biomimetic synthesis of steroids

For chemical synthesis applications targeting steroids or related polycyclic structures, squalene is the required precursor, while squalane is chemically inert for this purpose.

Antioxidant Activity
Head-to-head
Squalene: weak inhibition; Squalane: none
Reported antioxidant activity context
Lipid autoxidation model; hydroperoxide monitoring

Application-Critical Performance: Superior Immunogenicity in Vaccine Adjuvant Formulations

In oil-in-water emulsion vaccine adjuvants, squalene is a preferred oil due to its demonstrated ability to elicit a stronger immune response compared to other oils. In a study with a recombinant malaria antigen, vaccines containing a squalene emulsion elicited significantly higher IgG1 antibody responses than emulsions based on perfluorocarbon, soybean oil, or Miglyol (a medium-chain triglyceride). Similarly, in a study with a SARS-CoV-2 RBD antigen, a water-in-oil emulsion with squalene generated an earlier and higher humoral response compared to an oil-in-water adjuvant without squalene. While its hydrogenated form, squalane, has also been used, some studies suggest squalene may be less reactogenic at the injection site.

Evidence DimensionIgG1 Antibody Response (Malaria Antigen)
Target Compound DataSignificantly higher than all comparator oil groups
Comparator Or BaselinePerfluorocarbon, soybean, and Miglyol emulsions
Quantified DifferenceStatistically significant (p < 0.05) increase over comparator oils
ConditionsMice immunized with recombinant malaria antigen in various oil-in-water emulsion formulations

For developing high-efficacy vaccines, selecting squalene provides a quantifiable advantage in immunogenicity over more common and less specialized oils.

Purity by Source
Data to verify
Shark >98% ~10 h; Plant >92% ~70 h
Processing time may differ; purity review recommended
Supplier-reported data; cross-study context
Adjuvant Emulsion
Head-to-head
Plant ~119 nm vs Shark ~134 nm; comparable cytotoxicity
Reported comparable emulsion characteristics
DLS sizing; Jurkat cell MTS assay
Fermentation vs Shark
Reported
Fermentation: shelf life ≥2 yr; no marine pollutants reported
Reported extended shelf life; contaminant profile review
GMP yeast fermentation; European Pharmacopoeia standards
Stabilization Effect
Head-to-head
CA > α-tocopherol > BHT in restraining oxidation
Reported higher oxidative stability with carnosic acid
Heating (60°C) and UV stress; FTIR/GC-MS monitoring

High-Efficacy Vaccine Adjuvant Development

Squalene is the material of choice for formulating oil-in-water emulsions like MF59, where its ability to induce a potent immune response is critical. Its demonstrated superiority in generating higher antibody titers compared to other oils makes it essential for vaccines requiring enhanced immunogenicity, such as for pandemic influenza or novel antigens.

Precursor for Steroid and Triterpenoid Synthesis

In synthetic organic chemistry and biotechnology, squalene is the required starting material for any process involving the biomimetic synthesis of sterols, steroids, or other polycyclic triterpenoids. Its unique chemical structure allows for specific enzymatic or chemical cyclization that is impossible with its saturated analog, squalane.

Formulations Requiring Biomimetic Lipids with Antioxidant Activity

For advanced dermatological or cosmetic formulations aiming to replicate the composition of human sebum, squalene provides functionality that squalane cannot. Its role as a natural antioxidant helps protect against lipid peroxidation. This makes it a specific choice for products designed to mitigate oxidative stress, despite the formulation and handling challenges posed by its instability.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cosmetic Emollient Research
Sensory profile and oxidative protection
End feel and antioxidant activity context
Vaccine Adjuvant Emulsions
Physicochemical and cytotoxicity equivalence
Particle size and cell viability endpoints
Pharmaceutical Excipient Studies
Purity, stability, and contaminant profile
Shelf life and impurity screening
Cosmetic & Nutraceutical Stability
Oxidative stability under stress
Peroxide value and antioxidant synergy

Physical Description

Trans-squalene is a clear, slightly yellow liquid with a faint odor. Density 0.858 g / cm3.
Liquid with a mild agreeable odor; Absorbs oxygen and becomes viscous like linseed oil; [Merck Index] Clear, colorless to slightly yellow viscous liquid; [Acros Organics MSDS]
Liquid

Color/Form

Oil; crystals from ether/methanol (-5 °C)

XLogP3

11.6

Exact Mass

410.391251595 Da

Monoisotopic Mass

410.391251595 Da

Boiling Point

545 °F at 25 mmHg (NTP, 1992)
421.3 °C

Flash Point

greater than 235 °F (NTP, 1992)
110 °C - closed cup

Heavy Atom Count

30

Density

0.8584 at 68 °F (NTP, 1992) - Less dense than water; will float
0.8584 g/cu cm at 20 °C

LogP

log Kow: 14.1 (est)

Odor

Faint agreeable odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Oil

Melting Point

-103 °F (NTP, 1992)
-4.8 °C
-75 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7QWM220FJH

GHS Hazard Statements

Aggregated GHS information provided by 281 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 79 of 281 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 202 of 281 companies with hazard statement code(s):;
H304 (98.02%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Squalene is an oil, but can also be found in crystalline form. It has a faint, agreeable odor. It is not soluble in water. Squalene occurs naturally in plants and animals, including humans. It is a major component of fats produced in human skin. Squalene is found in shark liver oil, olive oil, wheat germ oil, and rice bran oil. USE: Squalene is used to make other chemicals such as drugs and rubber chemicals. It is used in cosmetics including sun screen lotions, lipstick foundations, nail products, hair conditioners and moisturizers. Squalene is used as a traditional medicine and dietary supplement. EXPOSURE: Workers that use or produce squalene may breathe in mists or have direct skin contact. The general population can be exposed when using personal care products containing squalene, by taking squalene as a dietary supplement, and by eating foods that naturally contain squalene. If squalene is released to air, it will be broken down by reaction with other chemicals and ozone. Squalene released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it is expected to bind to soil particles or suspended particles. Squalene is not expected to move through soil. Squalene is not expected to move into air from wet soils or water surfaces. Squalene is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: Squalene is not a human skin irritant. No adverse effects have been associated with vaccines containing squalene. Additional information about the potential squalene to produce toxic effects in humans was not located. No toxic effects were produced in laboratory animals exposed to squalene by oral, dermal or inhalation routes. Squalene has been shown to decrease tumor formation in laboratory animals. The potential for squalene to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for squalene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

EXPL THER Cardiovascular alterations and periodontal disease have been associated, although cardiovascular disease treatments have not yet been tested against periodontal alterations. We investigated effects of squalene, hydroxytyrosol and coenzyme Q(10) on gingival tissues of rabbits fed on an atherosclerotic diet. Forty-eight rabbits were distributed in six groups. Control group was fed on standard chow for 80 days. The rest were fed with an atherogenic diet for 50 days. After that, a group was sacrificed and the rest were subjected for another extra 30 days on commercial chow alone or supplemented with coenzyme Q(10), squalene or hydroxytyrosol. Atherosclerotic rabbits had higher fibrosis and endothelial activation and lower cellularity in gingival mucosa than controls (P<0.05). Hydroxytyrosol reduced endothelial activation (P<0.05) and squalene additionally decreased fibrosis (P<0.05). Results suggest that gingival vascular changes after the atherosclerotic diet have been reversed by hydroxytyrosol and squalene, natural products from the minor fraction of virgin olive oil.
EXPL THER Squalene has demonstrated /anti-/proliferative activity in animal cancer studies ... Squalene may have some radioprotective effects ... Animal work suggests that squalene may also have a cholesterol-lowering effect ...
EXPL THER Squalene is being investigated as an adjunctive therapy in some cancers. In animal models, it has proved effective in inhibiting lung tumors. It has also demonstrated chemopreventive effects against colon cancer in animal models.
EXPL THER Supplementation of squalene in mice has produced enhanced immune function...
For more Therapeutic Uses (Complete) data for Squalene (8 total), please visit the HSDB record page.

Mechanism of Action

Squalene, an isoprenoid compound structurally similar to beta-carotene, is an intermediate metabolite in the synthesis of cholesterol. In humans, about 60 percent of dietary squalene is absorbed. It is transported in serum generally in association with very low density lipoproteins and is distributed ubiquitously in human tissues, with the greatest concentration in the skin, where it is one of the major components of skin surface lipids. Squalene is not very susceptible to peroxidation and appears to function in the skin as a quencher of singlet oxygen, protecting human skin surface from lipid peroxidation due to exposure to UV and other sources of ionizing radiation. Supplementation of squalene to mice has resulted in marked increases in cellular and non-specific immune functions in a dose-dependent manner. Squalene may also act as a "sink" for highly lipophilic xenobiotics. Since it is a nonpolar substance, it has a higher affinity for un-ionized drugs. In animals, supplementation of the diet with squalene can reduce cholesterol and triglyceride levels. In humans, squalene might be a useful addition to potentiate the effects of some cholesterol-lowering drugs. The primary therapeutic use of squalene currently is as an adjunctive therapy in a variety of cancers. Although epidemiological, experimental and animal evidence suggests anti-cancer properties, to date no human trials have been conducted to verify the role this nutrient might have in cancer therapy regimens.
Based on previous finding of singlet oxygen generation from coproporphyrin excreted on the skin surface from Propionibacterium acnes, we hypothesized that singlet oxygen formed in this way under UV exposure would promote peroxidation of skin surface lipids. We found that squalene was oxidized efficiently by singlet oxygen derived from coproporphyrin under UV exposure, and that the rate constant of squalene peroxidation by singlet oxygen was ten-fold higher than that of other skin surface lipids examined. The reaction was promoted more efficiently by UVA than by UVB. Furthermore, we found that topical application of squalene peroxide induced skin hyperpigmentation through increasing prostaglandin E(2) release from keratinocytes in guinea pigs. These results suggest that squalene peroxide formation by singlet oxygen plays a key role in photo-induced skin damage.

Vapor Pressure

6.3X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

111-02-4
7683-64-9
11051-27-7

Absorption Distribution and Excretion

Squalene is used in the oil phase of certain emulsion vaccine adjuvants, but its fate as a vaccine component following intramuscular (IM) injection in humans is unknown. In this study, we constructed a physiologically-based pharmacokinetic (PBPK) model for intramuscularly injected squalene-in-water (SQ/W) emulsion, in order to make a quantitative estimation of the tissue distribution of squalene following a single IM injection in humans. The PBPK model incorporates relevant physicochemical properties of squalene; estimates of the time course of cracking of a SQ/W emulsion; anatomical and physiological parameters at the injection site and beyond; and local, preferential lymphatic transport. The model predicts that a single dose of SQ/W emulsion will be removed from human deltoid muscle within six days following IM injection. The major proportion of the injected squalene will be distributed to draining lymph nodes and adipose tissues. The model indicates slow decay from the latter compartment most likely due to partitioning into neutral lipids and a low rate of squalene biotransformation there. Parallel pharmacokinetic modeling for mouse muscle suggests that the kinetics of SQ/W emulsion correspond to the immunodynamic time course of a commercial squalene-containing adjuvant reported in that species. In conclusion, this study makes important pharmacokinetic predictions of the fate of asqualene-containing emulsion in humans. The results of this study may be relevant for understanding the immunodynamics of this new class of vaccine adjuvants and may be useful in future quantitative risk analyses that incorporate mode-of-action data.
Over 60% of ingested squalene is absorbed from the small intestine; from there it is carried in the lymph in the form of chylomicrons into the systemic circulation. In the blood, squalene is carried mainly in very-low-density lipoproteins and distributed to the various tissues of the body. A large percentage of squalene gets distributed to the skin.
Animal studies indicate Squalene is slowly absorbed through the skin, while both compounds /Squalane and Squalene/ are poorly absorbed from the gastrointestinal tract.

Metabolism Metabolites

A review of the oxidization of squalene, a specific human compound produced by the sebaceous gland, is proposed. Such chemical transformation induces important consequences at various levels. Squalene by-products, mostly under peroxidized forms, lead to comedogenesis, contribute to the development of inflammatory acne and possibly modify the skin relief (wrinkling). Experimental conditions of oxidation and/or photo-oxidation mechanisms are exposed, suggesting that they could possibly be bio-markers of atmospheric pollution upon skin. Ozone, long UVA rays, cigarette smoke ... are shown powerful oxidizing agents of squalene. Some in vitro, ex vivo and in vivo testings are proposed as examples, aiming at studying ingredients or products capable of boosting or counteracting such chemical changes that, globally, bring adverse effects to various cutaneous compartments.
This study has used proton transfer reaction-mass spectrometry (PTR-MS) for direct air analyses of volatile products resulting from the reactions of ozone with human skin lipids. An initial series of small-scale in vitro and in vivo experiments were followed by experiments conducted with human subjects in a simulated office. The latter were conducted using realistic ozone mixing ratios (approximately 15 ppb with occupants present). Detected products included mono- and bifunctional compounds that contain carbonyl, carboxyl, or alpha-hydroxy ketone groups. Among these, three previously unreported dicarbonyls have been identified, and two previously unreported alpha-hydroxy ketones have been tentatively identified. The compounds detected in this study (excepting acetone) have been overlooked in surveys of indoor pollutants, reflecting the limitations of the analytical methods routinely used to monitor indoor air. The results are fully consistent with the Criegee mechanism for ozone reacting with squalene, the single most abundant unsaturated constituent of skin lipids, and several unsaturated fatty acid moieties in their free or esterified forms. Quantitative product analysis confirms that squalene is the major scavenger of ozone at the interface between room air and the human envelope. Reactions between ozone and human skin lipids reduce the mixing ratio of ozone in indoor air, but concomitantly increase the mixing ratios of volatile products and, presumably, skin surface concentrations of less volatile products. Some of the volatile products, especially the dicarbonyls, may be respiratory irritants. Some of the less volatile products may be skin irritants.
Squalene is metabolized to cholesterol.

Associated Chemicals

Squalane; 111-01-3

Wikipedia

Squalene

Drug Warnings

Squalene supplementation should be avoided in infants, children, pregnant women and nursing mothers.
Those taking squalene supplements may have mild gastrointestinal symptoms such as diarrhea.
Squalene should not be confused with squalamine, which is an unusual steroid found in the dogfish shark and which has antibiotic properties.
It is not indicated for gastritis, joint pain and inflammation or to improve lung function.

Use Classification

Fragrance Ingredients
Cosmetics -> Emollient; Hair conditioning; Refatting; Antistatic

Methods of Manufacturing

Squalene is commercially extracted from fish oil, and in particular shark liver oil. Squalene used in pharmaceutical products and vaccines is purified from this source.
Commercially available methods for squalene extraction from olive oil yield to a vegetable squalene with around 97.5% purity, while squalene obtained from shark liver oil can reach 99.9% purity.
Squalene is extracted from shark liver or synthesized from hexaphenyl-1,4-butanediyldiphosphonium dibromide and 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone, industrial intermediate in the vitamin E synthesis).

General Manufacturing Information

2,6,10,14,18,22-Tetracosahexaene, 2,6,10,15,19,23-hexamethyl-, (6E,10E,14E,18E)-: ACTIVE
Squalene is a liquid that is available in capsules for oral use. Doses of 500 milligrams to 4 grams are used; the higher doses are used by some cancer /patients/. The source of squalene is usually from shark liver and sometimes from olive oil.
Squalene, a 30-carbon isoprenoid, is a lipid found in large quantities in shark liver and in smaller amounts (0.1 to 0.7%) in olive oil, wheat germ oil, rice bran oil and yeast.
Squalene was discovered in 1906 by the Japanese researcher Dr. Mitsumaru Tsujimoto, an expert in oils and fats at Tokyo Industrial Testing Station. He separated the unsaponifiable fraction from the shark liver oil "kurokozame" and discovered the existence of a highly unsaturated hydrocarbon. Ten years later, Tsujimoto succeeded to obtain by fractional vacuum of the liver oil from two deep-sea shark species an unsaturated hydrocarbon, with the chemical formula C30H50, which he named "squalene". The name came from the denomination of the sharks' family: Squalidae.
In the case of deep-sea sharks, the liver is the main organ for lipids' storage, being in the same time an energy source and means for adjusting the buoyancy. In their case, the unsaponifiable matter represents 50-80% of the liver, the great majority thereof being squalene. For example, Centrophorus artomarginatus deep-sea sharks which live in waters at 600 to 1000m depth, without sunlight, manage to survive where pressure is consistently high and the oxygen supply is very poor, due to this compound from their liver, which accounts for 25% to 30% of their total body weight. The liver of the shark Centrophorus squamosus represents 18.1% from the body mass; 77.2% by weight of the liver composition is oil and the squalene concentration in this oil is 79.6%. Similar values have been obtained for Centroscymnus crepidater. An interesting discovery has been made-squalene can be found in higher amounts not only in the liver of some shark species but also in other organs thereof.
For more General Manufacturing Information (Complete) data for Squalene (7 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2 - 8 °C. Storage class (TRGS 510): Combustible liquids

Interactions

The study aimed to identify endogenous lipid mediators of metabolic and inflammatory responses of human keratinocytes to solar UV irradiation. Physiologically relevant doses of solar simulated UVA+UVB were applied to human skin surface lipids (SSL) or to primary cultures of normal human epidermal keratinocytes (NHEK). The decay of photo-sensitive lipid-soluble components, alpha-tocopherol, squalene (Sq), and cholesterol in SSL was analysed and products of squalene photo-oxidation (SqPx) were quantitatively isolated from irradiated SSL. When administered directly to NHEK, low-dose solar UVA+UVB induced time-dependent inflammatory and metabolic responses. To mimic UVA+UVB action, NHEK were exposed to intact or photo-oxidised SSL, Sq or SqPx, 4-hydroxy-2-nonenal (4-HNE), and the product of tryptophan photo-oxidation 6-formylindolo[3,2-b]carbazole (FICZ). FICZ activated exclusively metabolic responses characteristic for UV, i.e. the aryl hydrocarbon receptor (AhR) machinery and downstream CYP1A1/CYP1B1 gene expression, while 4-HNE slightly stimulated inflammatory UV markers IL-6, COX-2, and iNOS genes. On contrast, SqPx induced the majority of metabolic and inflammatory responses characteristic for UVA+UVB, acting via AhR, EGFR, and G-protein-coupled arachidonic acid receptor (G2A). /These/ findings indicate that Sq could be a primary sensor of solar UV irradiation in human SSL, and products of its photo-oxidation mediate/induce metabolic and inflammatory responses of keratinocytes to UVA+UVB, which could be relevant for skin inflammation in the sun-exposed oily skin.
Active oxygen has been implicated in the pathogenesis of Parkinson's disease (PD); therefore, antioxidants have attracted attention as a potential way to prevent this disease. Squalene, a natural triterpene and an intermediate in the biosynthesis of cholesterol, is known to have active oxygen scavenging activities. Squalane, synthesized by complete hydrogenation of squalene, does not have active oxygen scavenging activities. We examined the effects of oral administration of squalene or squalane on a PD mouse model, which was developed by intracerebroventricular injection of 6-hydroxydopamine (6-OHDA). Squalene administration 7 days before and 7 days after one 6-OHDA injection prevented a reduction in striatal dopamine (DA) levels, while the same administration of squalane enhanced the levels. Neither squalene nor squalane administration for 7 days changed the levels of catalase, glutathione peroxidase, or superoxide dismutase activities in the striatum. Squalane increased thiobarbituric acid reactive substances, a marker of lipid peroxidation, in the striatum. Both squalane and squalene increased the ratio of linoleic acid/linolenic acid in the striatum. These results suggest that the administration of squalene or squalane induces similar changes in the composition of fatty acids and has no effect on the activities of active oxygen scavenging enzymes in the striatum. However, squalane increases oxidative damage in the striatum and exacerbates the toxicity of 6-OHDA, while squalene prevents it. The effects of squalene or squalane treatment in this model suggest their possible uses and risks in the treatment of PD.
A mouse study showed squalene to confer radioprotection against lethal whole-body radiation.
The present study aims to evaluate the protective effect of squalene against the genotoxicity of the chemotherapeutic agent doxorubicin (Dox) using two genotoxicity assays, the micronucleus assay and the comet assay. Different groups of mice were fed squalene at the doses of 1 and 4 mmol/g body weight (100 or 400 uL as squalene oil) either at 4 hr before or 1 hr after Dox (20 mg/kg) treatment. 24 hr after the Dox treatment, bone marrow erythrocytes were evaluated for the incidence of micronuclei, and the induced DNA strand breaks were examined in heart tissue by the alkaline comet assay. As expected, Dox significantly induced micronuclei in polychromatic (immature) erythrocytes, as well as in total erythrocytes. The frequency of Dox-induced micronucleated erythrocytes was significantly reduced in the mice treated with squalene both before and after Dox administration. Squalene itself obviously did not induce any micronuclei in bone marrow erythrocytes. The comet assay also demonstrated a significant increase in DNA damage, especially DNA single strand breaks in the Dox-treated group of mice as compared to the control. The Dox-induced DNA damage was also effectively reduced by squalene when it was administered either before or after the Dox treatment. Squalene did not induce any significant DNA damage by itself. Compared to the pre-treatment of squalene, post treatment gave rise to more effective prevention against Dox-induced DNA damage. The data suggest that the complimentary use ofsqualene with Dox will be beneficial to reduce the adverse effect of Dox in cancer chemotherapy, such as the increased incidence of undesirable mutagenic side effects.
For more Interactions (Complete) data for Squalene (9 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
1. Tansey, T.R., and Shechter, I. Structure and regulation of mammalian squalene synthase. Biochim. Biophys. Acta. 1529(1-3), 49-62 (2000).
2. Kubota, B. The chemical composition of squalene. Tokyo Kagaku Kaishi 39, 879-907 (1918).
3. Seydoux, E., Liang, H., Dubois Cauwelaert, N., et al. Effective combination adjuvants engage both TLR and inflammasome pathways to promote potent adaptive immune responses. J. Immunol. 201(1), 98-112 (2018).

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